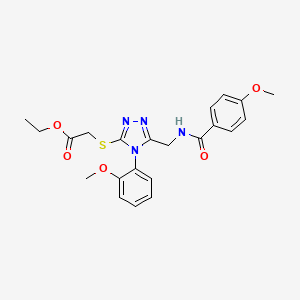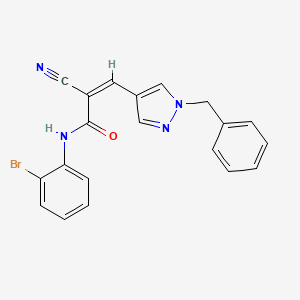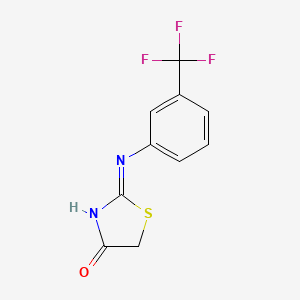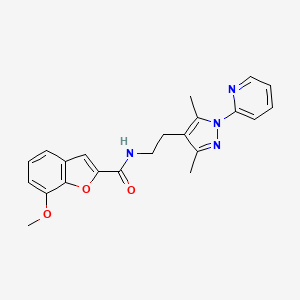![molecular formula C14H9N3O5 B2956532 N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide CAS No. 921899-69-6](/img/structure/B2956532.png)
N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide” is a compound that has been synthesized and evaluated for its antitumor activities . It is part of a series of 1-benzo [1,3]dioxol-5-yl-indoles bearing 3- N -fused heteroaryl moieties .
Synthesis Analysis
The compound was synthesized via a Pd - catalyzed C-N cross - coupling . The synthesis involved the use of benzo- [ d ] [1,3]-dioxole carbaldehyde, benzenesulfonylhydrazine (BSH), and 4-methyl-benzenesulphonylhydrazine (4-MBSH) in good yield .
Molecular Structure Analysis
The molecular structure of the compound consists of two moieties: the naphthalene moiety and the 1,2-methylenedioxybenxene group . The naphthalene ring and 1,2-methylenedioxybenxene ring are not coplanar with a dihedral angle of 53.5 .
Chemical Reactions Analysis
The compound was evaluated for its antitumor activities against HeLa, A549 and MCF-7 cell lines . Some tested compounds showed potent growth inhibition properties with IC50 values generally below 5 μM against the three human cancer cells lines .
Physical And Chemical Properties Analysis
The compound has a melting point of 116-118°C and Rf of 0.70 . Its molecular formula is C14H19NO3 and its molecular weight is 249.3056 g/mol .
Aplicaciones Científicas De Investigación
Pharmacological Properties of Related Compounds
Research on compounds structurally related to N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide has indicated a range of significant biological activities. For instance, furoxans and benzofuroxans, which share a similarity in the structural motif with the subject compound, have been found to exhibit antimicrobial, anti-parasitic, mutagenic, immunosuppressive, anticancer, anti-aggregating, and vasorelaxant activities. These findings suggest that compounds with such moieties could have diverse applications in medicinal chemistry, potentially leading to the development of new pharmaceuticals with hybrid structures for enhanced biological activity (Cerecetto & Porcal, 2005).
Anti-Plasmodial Activity
Compounds incorporating oxadiazole or furazan frameworks have also demonstrated notable anti-plasmodial activities. A study on N-acylated furazan-3-amine derivatives revealed their efficacy against different strains of Plasmodium falciparum, the parasite responsible for malaria. This study highlights the potential for such compounds to contribute to anti-malarial drug development, with specific benzamides showing promise due to their significant activity against both chloroquine-sensitive and multi-resistant strains of the parasite (Hermann et al., 2021).
Synthesis and Reactivity
The synthesis and reactivity of compounds related to this compound have been extensively studied, providing insights into their potential applications in organic chemistry and drug discovery. For example, the synthesis of 2-(furan-2-yl)benzo[e][1,3]benzothiazole from N-(1-Naphthyl)furan-2-carboxamide through various chemical transformations illustrates the versatility of these compounds in synthesizing heterocyclic compounds with potential biological activity (Aleksandrov & El’chaninov, 2017).
Therapeutic Potential
The therapeutic potential of oxadiazole or furadiazole-containing compounds has been a subject of interest due to their wide range of chemical and biological properties. These compounds have shown various biological activities, including antibacterial, anti-mycobacterial, antitumor, anti-viral, and antioxidant activities. This underscores the importance of such heterocyclic compounds in the development of new therapeutic agents (Siwach & Verma, 2020).
Mecanismo De Acción
Target of Action
Compounds with similar structures have been found to inhibitVEGFR1 , a receptor involved in angiogenesis
Mode of Action
It’s suggested that similar compounds can induce apoptosis and cause both s-phase and g2/m-phase arrests in cancer cell lines . This suggests that the compound might interact with its targets to disrupt the cell cycle, leading to cell death.
Biochemical Pathways
Given its potential role in inducing apoptosis and disrupting the cell cycle , it might affect pathways related to these processes. For instance, it could influence the p53 pathway, which is crucial for cell cycle regulation and apoptosis.
Result of Action
The compound has shown potential antitumor activity. In particular, it has demonstrated potent growth inhibition properties with IC50 values generally below 5 μM against certain human cancer cell lines . The compound could induce apoptosis and cause both S-phase and G2/M-phase arrests in these cell lines .
Propiedades
IUPAC Name |
N-[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N3O5/c18-12(10-2-1-5-19-10)15-14-17-16-13(22-14)8-3-4-9-11(6-8)21-7-20-9/h1-6H,7H2,(H,15,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMJYKIDZCCSAQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NN=C(O3)NC(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Bromo-1-(3,4-dimethoxyphenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2956449.png)
![N-(2,5-dimethoxyphenyl)-2-[(3-ethyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2956450.png)

![3-(2-(4-(difluoromethoxy)phenyl)-2-oxoethyl)-1-(difluoromethyl)-1H-benzo[d]imidazol-3-ium bromide](/img/structure/B2956452.png)

![2-phenyl-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide](/img/structure/B2956456.png)

![2-Methyl-6-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]pyrazine](/img/structure/B2956460.png)

![5-[1-(3-Methyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B2956462.png)

![2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2956467.png)

